molecular formula C13H7BrN4S2 B508493 3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 537016-73-2

3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B508493
CAS No.: 537016-73-2
M. Wt: 363.3g/mol
InChI Key: HSMYCQNCPYPUCG-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities and utility in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized with 2-thiophenecarboxylic acid hydrazide under acidic conditions to yield the desired triazolothiadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, in anti-cancer applications, it inhibits key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in the substituents attached to the triazole and thiadiazole rings.

    Thiazolo[3,2-b][1,2,4]triazoles: These compounds have a different arrangement of the triazole and thiadiazole rings but exhibit similar chemical properties.

Uniqueness

3-(4-Bromophenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of both bromophenyl and thienyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse derivatives with varied biological activities.

Properties

IUPAC Name

3-(4-bromophenyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN4S2/c14-9-5-3-8(4-6-9)11-15-16-13-18(11)17-12(20-13)10-2-1-7-19-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMYCQNCPYPUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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